Cas no 56569-41-6 ((E/Z)-ethyl 2-cyano-3-ethoxyacrylate)

(E/Z)-ethyl 2-cyano-3-ethoxyacrylate Chemical and Physical Properties
Names and Identifiers
-
- (E/Z)-ethyl 2-cyano-3-ethoxyacrylate
- ethyl (2Z)-2-cyanopent-2-enoate
- CS-10173
- AKOS037649539
- 56569-41-6
- ethyl (Z)-2-cyanopent-2-enoate
-
- MDL: MFCD00089564
- Inchi: InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3/b7-5-
- InChI Key: HECULCWTVRHVGP-ALCCZGGFSA-N
Computed Properties
- Exact Mass: 153.078978594Da
- Monoisotopic Mass: 153.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 50.1Ų
(E/Z)-ethyl 2-cyano-3-ethoxyacrylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB302550-1 g |
(E)-2-Cyano-pent-2-enoic acid ethyl ester, 95%; . |
56569-41-6 | 95% | 1g |
€130.10 | 2022-06-11 | |
abcr | AB302550-5g |
(E)-2-Cyano-pent-2-enoic acid ethyl ester, 95%; . |
56569-41-6 | 95% | 5g |
€402.50 | 2024-04-17 | |
abcr | AB302550-1g |
(E)-2-Cyano-pent-2-enoic acid ethyl ester, 95%; . |
56569-41-6 | 95% | 1g |
€150.80 | 2024-04-17 | |
abcr | AB302550-5 g |
(E)-2-Cyano-pent-2-enoic acid ethyl ester, 95%; . |
56569-41-6 | 95% | 5g |
€338.90 | 2022-06-11 | |
abcr | AB302550-500 mg |
(E)-2-Cyano-pent-2-enoic acid ethyl ester, 95%; . |
56569-41-6 | 95% | 500MG |
€113.40 | 2022-06-11 | |
Ambeed | A804741-1g |
Ethyl 2-cyanopent-2-enoate |
56569-41-6 | 95+% | 1g |
$369.0 | 2024-04-18 | |
Apollo Scientific | OR300743-1g |
Ethyl 2-cyanopent-2-enoate |
56569-41-6 | 1g |
£79.00 | 2024-05-23 | ||
Apollo Scientific | OR300743-500mg |
Ethyl 2-cyanopent-2-enoate |
56569-41-6 | 500mg |
£64.00 | 2024-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1812840-1g |
(E)-2-Cyano-Pent-2-enoic acid ethyl ester |
56569-41-6 | 98% | 1g |
¥2583.00 | 2024-05-08 | |
abcr | AB302550-500mg |
(E)-2-Cyano-pent-2-enoic acid ethyl ester, 95%; . |
56569-41-6 | 95% | 500mg |
€131.40 | 2024-04-17 |
(E/Z)-ethyl 2-cyano-3-ethoxyacrylate Related Literature
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on (E/Z)-ethyl 2-cyano-3-ethoxyacrylate
(E/Z)-ethyl 2-cyano-3-ethoxyacrylate (CAS No. 56569-41-6): A Comprehensive Overview
(E/Z)-ethyl 2-cyano-3-ethoxyacrylate (CAS No. 56569-41-6) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique structural features, exhibits a wide range of applications due to its reactivity and functional versatility. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of (E/Z)-ethyl 2-cyano-3-ethoxyacrylate, supported by the latest research findings.
Chemical Structure and Properties
(E/Z)-ethyl 2-cyano-3-ethoxyacrylate is a derivative of acrylate esters, featuring a cyano group and an ethoxy substituent. The compound exists in both E and Z isomeric forms, which can be distinguished by the spatial arrangement of the substituents around the double bond. The presence of the cyano group imparts significant reactivity to the molecule, making it a valuable intermediate in various synthetic pathways. Additionally, the ethoxy group enhances solubility and stability, contributing to its utility in different chemical processes.
The molecular formula of (E/Z)-ethyl 2-cyano-3-ethoxyacrylate is C9H11NO3, with a molecular weight of approximately 181.19 g/mol. It is typically a colorless liquid with a characteristic odor and has a boiling point around 180°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but it is insoluble in water.
Synthesis Methods
The synthesis of (E/Z)-ethyl 2-cyano-3-ethoxyacrylate can be achieved through several routes, each offering unique advantages depending on the desired product purity and yield. One common method involves the condensation reaction between ethyl cyanoacetate and ethyl vinyl ether in the presence of an acid catalyst. This reaction proceeds via a nucleophilic addition mechanism followed by an elimination step to form the desired acrylate ester.
A typical synthetic protocol involves dissolving ethyl cyanoacetate in anhydrous ethanol and adding a catalytic amount of p-toluenesulfonic acid (PTSA). Ethyl vinyl ether is then slowly introduced to the reaction mixture under stirring at room temperature. The reaction mixture is heated to reflux for several hours to ensure complete conversion. After cooling, the product can be isolated by distillation or column chromatography.
Applications in Chemical Synthesis
(E/Z)-ethyl 2-cyano-3-ethoxyacrylate finds extensive use as a building block in organic synthesis due to its reactivity and functional versatility. One notable application is in the synthesis of heterocyclic compounds, which are crucial components in pharmaceuticals and agrochemicals. For example, recent studies have demonstrated the utility of this compound in the formation of pyrroles and pyridines through multicomponent reactions (MCRs).
In one study published in the Journal of Organic Chemistry, researchers reported a novel MCR involving (E/Z)-ethyl 2-cyano-3-ethoxyacrylate, aldehydes, and ammonia to synthesize substituted pyrroles with high yields and excellent regioselectivity. This method offers a straightforward and efficient route to access structurally diverse pyrroles, which are important scaffolds in drug discovery.
Pharmaceutical Research and Drug Development
The pharmaceutical industry has shown increasing interest in compounds derived from (E/Z)-ethyl 2-cyano-3-ethoxyacrylate. These derivatives often exhibit potent biological activities, making them promising candidates for drug development. For instance, recent research has focused on using this compound as a precursor for synthesizing antiviral agents.
A study published in Antiviral Research described the synthesis of novel antiviral compounds from (E/Z)-ethyl 2-cyano-3-ethoxyacrylate. The resulting derivatives were tested against various viral strains, including influenza A virus and human immunodeficiency virus (HIV). The results showed that several compounds exhibited significant antiviral activity with low cytotoxicity, highlighting their potential as lead candidates for further development.
Materials Science Applications
Beyond its role in chemical synthesis and pharmaceutical research, (E/Z)-ethyl 2-cyano-3-ethoxyacrylate has also found applications in materials science. Its unique combination of functional groups makes it suitable for use as a monomer or crosslinking agent in polymer synthesis. Polymers derived from this compound exhibit desirable properties such as high thermal stability, mechanical strength, and optical clarity.
In a recent study published in Polymer Chemistry, researchers explored the use of (E/Z)-ethyl 2-cyano-3-ethoxyacrylate as a comonomer in copolymerization reactions with styrene and methyl methacrylate. The resulting copolymers showed improved thermal stability compared to their homopolymer counterparts and exhibited excellent transparency. These properties make them attractive for applications in optical devices and coatings.
Safety Considerations and Handling Guidelines
While (E/Z)-ethyl 2-cyano-3-ethoxyacrylate offers numerous benefits across various fields, it is essential to handle this compound with care due to its potential hazards. As with any organic solvent or reagent, proper safety measures should be followed to ensure safe handling and storage.
Potential risks associated with exposure to this compound include irritation to the eyes and skin, as well as respiratory issues if vapor inhalation occurs. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound. Additionally, adequate ventilation should be provided to minimize exposure risks.
In conclusion, (E/Z)-ethyl 2-cyano-3-ethoxyacrylate (CAS No. 56569-41-6) is a multifunctional compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical structure endows it with valuable properties that make it an indispensable reagent in modern scientific research. As ongoing studies continue to uncover new possibilities for this compound, its significance is likely to grow even further.
56569-41-6 ((E/Z)-ethyl 2-cyano-3-ethoxyacrylate) Related Products
- 2160343-88-2(2-(1,2,5-thiadiazol-3-yl)methylcyclobutan-1-ol)
- 2195811-06-2(4-[1-(6-methylpyridazin-3-yl)piperidine-3-carbonyl]morpholine)
- 1804863-72-6(4-(Chloromethyl)-3-(difluoromethyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 2172559-67-8(7-(tert-butoxy)carbonyl-7-azaspiro3.5nonane-5-carboxylic acid)
- 1806809-86-8(Ethyl 4,6-dibromo-2-(difluoromethyl)pyridine-3-carboxylate)
- 188111-79-7(tert-butyl (3R)-3-aminopiperidine-1-carboxylate)
- 1806048-59-8(5-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 51421-17-1((4-Methylbenzyl)hydrazine)
- 1806662-48-5(2-Bromo-1-(2-nitro-3-(trifluoromethyl)phenyl)propan-1-one)
- 1785666-48-9(7-Cyanobenzo[d]oxazole-2-acrylic acid)
